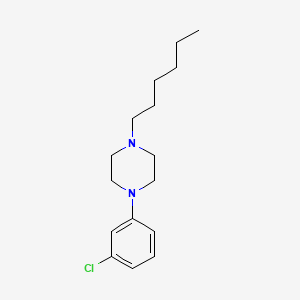

1-(3-Chlorophenyl)-4-hexylpiperazine

Description

Significance of the Piperazine (B1678402) Pharmacophore in Modulating Biological Systems

The piperazine moiety is considered a "privileged scaffold" because its derivatives can interact with a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.net Its significance stems from several key physicochemical properties:

Ionizable Nitrogens: The two nitrogen atoms can be protonated at physiological pH, which can enhance water solubility and allow for ionic interactions with biological targets like G protein-coupled receptors (GPCRs) and ion channels.

Structural Rigidity: The chair conformation of the piperazine ring provides a degree of rigidity, which can be advantageous for specific receptor binding, reducing the entropic penalty upon interaction.

Hydrogen Bonding: The nitrogen atoms can act as hydrogen bond acceptors, and if protonated or bearing a hydrogen substituent, as hydrogen bond donors. These interactions are crucial for molecular recognition and binding affinity. ontosight.ai

Synthetic Versatility: The secondary amine nature of the parent piperazine allows for straightforward chemical modification at both nitrogen atoms, enabling the synthesis of large libraries of analogues for structure-activity relationship (SAR) studies. nih.gov

These properties have led to the incorporation of the piperazine core into drugs with diverse applications, including antipsychotic, antidepressant, antihistaminic, and anticancer agents. researchgate.net

Strategic Rationale for the Design and Investigation of Novel Substituted Phenylpiperazines

The 1-phenylpiperazine (B188723) substructure is a particularly important pharmacophore, especially in the field of neuroscience. Many centrally acting drugs feature this moiety, which often confers affinity for various neurotransmitter receptors. The rationale for designing and investigating new derivatives, such as the target compound 1-(3-Chlorophenyl)-4-hexylpiperazine, is based on established medicinal chemistry principles:

Receptor Targeting: The arylpiperazine portion is a well-known ligand for serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. ontosight.ainih.gov The nature and position of substituents on the phenyl ring—such as the chloro group at the 3-position in the target molecule—can modulate the affinity and selectivity for different receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C, D2). nih.gov For instance, 1-(3-chlorophenyl)piperazine (B195711) (mCPP) itself is a known metabolite of the antidepressant trazodone (B27368) and acts as a non-selective serotonin receptor agonist. sigmaaldrich.comnih.gov

Overview of Historical Research on Related Phenylpiperazine Ligands and Their Scientific Contributions

Research into phenylpiperazine ligands has a rich history, contributing significantly to our understanding of neuropharmacology.

Early Developments: The discovery of the antipsychotic properties of chlorpromazine (B137089) in the 1950s spurred research into other nitrogen-containing heterocyclic compounds. This led to the development of numerous piperazine-containing antipsychotics and antidepressants.

Serotonin and Dopamine Receptor Ligands: A major focus of research has been the development of ligands for serotonin and dopamine receptors. The arylpiperazine scaffold proved to be a versatile template for creating agents that could modulate these systems. This led to the development of drugs like buspirone (B1668070) (an anxiolytic) and trazodone (an antidepressant).

Structure-Activity Relationship (SAR) Studies: Extensive SAR studies have been conducted on arylpiperazines. It has been established that the aromatic substitution pattern dictates receptor selectivity, while the nature of the substituent at the N4 position influences affinity and functional activity (agonist, antagonist, or partial agonist). For instance, long-chain arylpiperazines have been extensively studied as high-affinity 5-HT1A receptor ligands. nih.govacs.org

While the specific compound this compound is not well-characterized in the public domain, its structure represents a logical combination of well-understood pharmacophoric elements. The 1-(3-chlorophenyl)piperazine moiety suggests likely activity at serotonin and/or dopamine receptors, and the N4-hexyl chain would confer high lipophilicity, likely influencing its pharmacokinetic properties and ability to enter the central nervous system. Further research would be required to synthesize and characterize this specific molecule to determine its precise biological activity and potential therapeutic utility.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)-4-hexylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25ClN2/c1-2-3-4-5-9-18-10-12-19(13-11-18)16-8-6-7-15(17)14-16/h6-8,14H,2-5,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTPPYQBUYPBJIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1CCN(CC1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Characterization of 1 3 Chlorophenyl 4 Hexylpiperazine

Optimized Synthetic Routes for 1-(3-Chlorophenyl)-4-hexylpiperazine and Key Intermediates

The synthesis of this compound is typically achieved through the N-alkylation of 1-(3-Chlorophenyl)piperazine (B195711). This section explores the established reaction pathways and novel approaches to this transformation.

Reaction Pathways and Process Development Methodologies

The most common and direct pathway to this compound involves the nucleophilic substitution reaction between 1-(3-Chlorophenyl)piperazine and a hexyl halide, such as 1-bromohexane (B126081) or 1-chlorohexane. The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction, and a suitable organic solvent.

The key starting material, 1-(3-Chlorophenyl)piperazine, can be synthesized by the reaction of 3-chloroaniline (B41212) with bis(2-chloroethyl)amine (B1207034).

A typical reaction scheme is as follows:

Step 1: Synthesis of 1-(3-Chlorophenyl)piperazine

Step 2: N-Alkylation to form this compound

Process development methodologies for this synthesis focus on optimizing reaction conditions to maximize yield and purity while minimizing reaction time and environmental impact. Key parameters for optimization include the choice of base, solvent, temperature, and reaction time.

| Parameter | Common Options | Effect on Reaction |

| Base | K₂CO₃, Na₂CO₃, Et₃N, DIPEA | A stronger base can accelerate the reaction but may also lead to side products. |

| Solvent | Acetonitrile (B52724), DMF, DMSO, Toluene | The choice of solvent affects the solubility of reactants and the reaction temperature. |

| Temperature | Room temperature to reflux | Higher temperatures generally increase the reaction rate but can also promote side reactions. |

| Alkylating Agent | 1-Bromohexane, 1-Chlorohexane | Bromoalkanes are typically more reactive than chloroalkanes. |

Exploration of Novel Approaches in Piperazine (B1678402) N-Alkylation and N-Arylation

Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally friendly methods for N-alkylation and N-arylation of piperazines.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. nih.gov The N-alkylation of 1-(3-chlorophenyl)piperazine can be significantly expedited using microwave heating, often reducing reaction times from hours to minutes and improving yields. nih.gov This technique is particularly beneficial for high-throughput synthesis in drug discovery.

Modern N-Arylation Methods: While the synthesis of the target compound involves N-alkylation, the formation of the key intermediate, 1-(3-chlorophenyl)piperazine, is an N-arylation reaction. Traditional methods often require harsh conditions. Modern approaches, such as the Buchwald-Hartwig amination, utilize palladium or copper catalysts to achieve the N-arylation of piperazine under milder conditions with a broader substrate scope. These methods offer improved yields and functional group tolerance.

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Verification

The structure and purity of this compound are confirmed using a combination of spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the structure of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the 3-chlorophenyl group, the methylene (B1212753) protons of the piperazine ring, and the protons of the hexyl chain. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).

Expected ¹H NMR Data:

| Protons | Chemical Shift (ppm, predicted) | Multiplicity | Integration |

| Aromatic CH | 6.8 - 7.3 | Multiplet | 4H |

| Piperazine CH₂ (adjacent to N-aryl) | 3.1 - 3.3 | Triplet | 4H |

| Piperazine CH₂ (adjacent to N-hexyl) | 2.5 - 2.7 | Triplet | 4H |

| N-CH₂ (hexyl) | 2.3 - 2.5 | Triplet | 2H |

| CH₂ (hexyl chain) | 1.2 - 1.6 | Multiplet | 8H |

| CH₃ (hexyl) | 0.8 - 1.0 | Triplet | 3H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Expected ¹³C NMR Data:

| Carbon | Chemical Shift (ppm, predicted) |

| Aromatic C (C-Cl) | 134 - 136 |

| Aromatic C (C-N) | 150 - 152 |

| Aromatic CH | 115 - 131 |

| Piperazine CH₂ (adjacent to N-aryl) | 48 - 50 |

| Piperazine CH₂ (adjacent to N-hexyl) | 53 - 55 |

| N-CH₂ (hexyl) | 58 - 60 |

| CH₂ (hexyl chain) | 22 - 32 |

| CH₃ (hexyl) | 13 - 15 |

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is used to determine the molecular weight of this compound and to assess its purity. In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as the protonated molecule [M+H]⁺.

The fragmentation pattern in the mass spectrum can also provide structural information. Common fragmentation pathways for phenylpiperazine derivatives involve cleavage of the bonds within the piperazine ring and the bond between the piperazine ring and the phenyl group. xml-journal.net

Expected Mass Spectrometry Data:

| Ion | m/z (predicted) | Description |

| [M+H]⁺ | 281.18 | Molecular ion |

| [M-C₆H₁₃]⁺ | 196.08 | Loss of the hexyl group |

| [C₄H₉N₂Cl]⁺ | 154.04 | Fragmentation of the piperazine ring |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C-N stretching, and C-Cl stretching.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹, predicted) | Description |

| Aromatic C-H stretch | 3000 - 3100 | |

| Aliphatic C-H stretch | 2850 - 2960 | |

| C-N stretch (aromatic amine) | 1250 - 1350 | |

| C-N stretch (aliphatic amine) | 1020 - 1250 | |

| C-Cl stretch | 600 - 800 |

Chromatographic Methods (e.g., Thin-Layer Chromatography, Gas Chromatography, Liquid Chromatography) for Purity and Reaction Monitoring

Chromatographic techniques are indispensable tools in the synthesis of this compound, providing robust methods for monitoring the progress of the reaction and assessing the purity of the final product. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique frequently employed for real-time monitoring of the N-alkylation reaction between 1-(3-chlorophenyl)piperazine and a hexyl halide. By spotting the reaction mixture on a TLC plate at various time intervals, the consumption of the starting materials and the formation of the product can be visualized. A typical TLC method for this purpose would involve a silica (B1680970) gel plate as the stationary phase and a solvent system such as a mixture of chloroform (B151607) and methanol (B129727) (e.g., 9:1 v/v) as the mobile phase. chemicalbook.com The spots can be visualized under UV light or by using an appropriate staining agent. The retention factor (Rf) value of the product will differ from that of the starting materials, allowing for a clear assessment of the reaction's progression. For instance, the starting material, 1-(3-chlorophenyl)piperazine, would likely have a different Rf value compared to the more non-polar product, this compound.

Gas Chromatography (GC): GC is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. The method's high resolution and sensitivity make it suitable for detecting and quantifying impurities. A typical GC analysis would be performed on a capillary column with a non-polar or medium-polarity stationary phase. The separation of piperazine derivatives has been successfully achieved using columns such as DB-17. hakon-art.com The instrument is typically equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification of the components. The operating conditions, including injector temperature, oven temperature program, and carrier gas flow rate, would be optimized to achieve good separation of the target compound from any potential impurities, such as unreacted starting materials or by-products.

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of a broad range of pharmaceutical compounds, including this compound. Reversed-phase HPLC is a common mode used for such analyses. A study on the related compound, 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (B1345525) hydrochloride, utilized a C18 column with a mobile phase consisting of acetonitrile and a buffer. sielc.com For this compound, a similar approach can be adopted. The method would be capable of separating the main compound from its potential impurities with high resolution. A photodiode array (PDA) detector or a UV detector would be suitable for monitoring the elution of the compounds. Gradient elution may be employed to ensure the separation of compounds with a wide range of polarities.

A summary of typical chromatographic conditions is presented in the interactive data table below:

| Chromatographic Method | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |

| Thin-Layer Chromatography (TLC) | Silica Gel | Chloroform:Methanol (9:1) | UV light / Staining agent | Reaction Monitoring |

| Gas Chromatography (GC) | DB-17 (or similar) | Helium | FID / MS | Purity Assessment, Impurity Profiling |

| Liquid Chromatography (HPLC) | C18 | Acetonitrile:Water with buffer | PDA / UV | Purity Assessment, Quantification |

Purity Assessment and Analytical Validation Protocols in Research Scale Synthesis

For research-scale synthesis, a thorough purity assessment and a well-documented analytical validation protocol are crucial to ensure the quality and reliability of the synthesized this compound. The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. fda.gov The International Council for Harmonisation (ICH) guidelines provide a framework for validating analytical procedures. ich.org

The purity assessment of this compound would typically involve the use of a validated HPLC method due to its accuracy, precision, and specificity. The validation protocol for such a method in a research setting would encompass the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or starting materials. This is typically demonstrated by showing that the peaks for these components are well-resolved from the main compound peak.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. A series of solutions of this compound at different concentrations would be prepared and analyzed. The peak areas would then be plotted against the concentrations, and a linear regression analysis would be performed. A high correlation coefficient (R² > 0.99) is generally considered acceptable.

Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by performing recovery studies on a sample of known purity (if available) or by the standard addition method.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at two levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): The precision within the same laboratory, but on different days, with different analysts, or with different equipment.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, these parameters could include the pH of the mobile phase, the column temperature, and the flow rate.

The following interactive data table summarizes a hypothetical validation protocol for an HPLC method for the purity assessment of this compound:

| Validation Parameter | Acceptance Criteria | Typical Procedure |

| Specificity | Resolution between adjacent peaks > 1.5 | Analyze a mixture of the compound and potential impurities. |

| Linearity | Correlation coefficient (R²) > 0.99 | Analyze a series of at least 5 concentrations over the expected range. |

| Accuracy | Recovery between 98.0% and 102.0% | Perform recovery studies at three concentration levels (e.g., 80%, 100%, 120%). |

| Precision (Repeatability) | RSD < 2.0% | Perform six replicate injections of a standard solution. |

| Precision (Intermediate) | RSD < 2.0% | Analyze the sample on different days by different analysts. |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10 | Determine the concentration that provides a signal-to-noise ratio of 10. |

| Robustness | RSD of results < 2.0% for each variation | Introduce small variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C). |

By adhering to such a validation protocol, the reliability of the analytical data for this compound is ensured, which is fundamental for its use in further scientific investigations.

Pharmacological Characterization at Neurotransmitter Receptors

In Vitro Receptor Binding Affinity and Selectivity Profiling

The receptor binding affinity of a compound, typically measured by its inhibition constant (Ki) or half-maximal inhibitory concentration (IC50), is a critical indicator of its pharmacological potential. The following sections detail the binding profiles of compounds structurally related to 1-(3-chlorophenyl)-4-hexylpiperazine.

Serotonin (B10506) (5-HT) Receptor Subtype Interactions (e.g., 5-HT1A, 5-HT2C, 5-HT2B)

The arylpiperazine moiety is a well-established pharmacophore for serotonin receptors. Research on a trazodone (B27368) derivative that incorporates the this compound structure provides direct insight into its serotonergic properties.

Specifically, the compound 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridin-3(2H)-one hydrochloride demonstrates high affinity for the 5-HT1A receptor subtype with a Ki value of 16 nM. nih.gov Its affinity for the 5-HT7 receptor is moderate, with a Ki of 278 nM. nih.gov Notably, structure-activity relationship studies on this class of molecules revealed that the extension of the alkyl chain to a six-carbon hexyl linker was instrumental in shifting the receptor affinity profile from a dominance at the 5-HT2A receptor to a high affinity for the 5-HT1A receptor. nih.gov

The parent compound, 1-(3-chlorophenyl)piperazine (B195711) (mCPP), is known to be a 5-HT2C serotonin receptor agonist and has affinity for multiple 5-HT receptor subtypes, with IC50 values generally ranging from 360 to 1300 nM in human brain membranes. sigmaaldrich.comsigmaaldrich.com

| Compound | Receptor | Ki (nM) |

| 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridin-3(2H)-one nih.gov | 5-HT1A | 16 |

| 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridin-3(2H)-one nih.gov | 5-HT7 | 278 |

Dopamine (B1211576) (DA) Receptor and Transporter Interactions (e.g., DAT, D2, D4.2)

Analysis of a close structural analogue, 1-(3-chlorophenyl)-4-phenethylpiperazine, where the hexyl group is replaced by a phenethyl group, reveals a potent interaction with the dopamine transporter (DAT). nih.govnih.govdocumentsdelivered.com This analogue was discovered to have a preferentially high affinity for DAT, identifying it as a highly selective DAT ligand. nih.gov While specific binding data for this compound at dopamine receptors and transporters is not available, the strong affinity of its phenethyl counterpart suggests a potential for interaction with the dopaminergic system.

Norepinephrine (B1679862) Transporter (NET) and Other Monoamine Transporter Affinities

The selectivity of arylpiperazine compounds for different monoamine transporters is a key aspect of their pharmacological profile. The analogue 1-(3-chlorophenyl)-4-phenethylpiperazine is highly selective for the dopamine transporter (DAT) over the norepinephrine transporter (NET) and the serotonin transporter (SERT). nih.gov

In contrast, the parent compound mCPP shows an appreciable affinity for the serotonin transporter, with a reported IC50 value of 230 nM in human brain tissue. nih.gov This suggests that the nature of the substituent at the N4 position of the piperazine (B1678402) ring significantly influences both the affinity and selectivity for the different monoamine transporters.

Affinity for Other Central Nervous System (CNS) Receptors (e.g., Sigma Receptors, NMDA Receptors)

The 1-(3-chlorophenyl)-4-phenethylpiperazine analogue was identified during research focused on developing selective sigma-2 (σ2) receptor ligands. nih.govnih.gov This line of investigation indicates that the broader class of N-substituted (3-chlorophenyl)piperazines possesses affinity for sigma receptors. nih.gov Sigma receptors, including the σ1 and σ2 subtypes, are intracellular chaperone proteins implicated in a variety of cellular functions and are a target for CNS drug development. sigmaaldrich.comnih.gov However, the introduction of the chloro-substituted phenethyl group in place of other moieties led to a preferential increase in affinity for the dopamine transporter rather than optimizing σ2-selectivity. nih.gov

Functional Ligand-Receptor Interaction Assays in Preclinical Models

Functional assays are essential to determine whether a compound acts as an agonist (activator) or antagonist (blocker) at a specific receptor.

Agonist and Antagonist Functional Activity Studies

The functional activity of this class of compounds is closely tied to their binding profiles. The high affinity of the analogue 1-(3-chlorophenyl)-4-phenethylpiperazine for the dopamine transporter corresponds to its function as a potent dopamine reuptake inhibitor. nih.gov

The parent compound, mCPP, is well-characterized as a serotonin receptor agonist. nih.govnih.gov It is frequently used as a pharmacological tool to probe central serotonin receptor sensitivity. nih.gov Furthermore, mCPP is described as a serotonin antagonist and reuptake inhibitor (SARI), highlighting its complex functional profile. cerilliant.com The trazodone derivative containing the this compound moiety has been evaluated for its potential antidepressant-like activity, with related dual 5-HT1A/5-HT7 ligands acting as antagonists. nih.gov

Receptor Coupling and Signal Transduction Pathway Modulation in Cellular Systems

The interaction of this compound with neurotransmitter receptors is expected to initiate intracellular signaling cascades, thereby modulating neuronal function. The nature of this modulation depends on the specific G protein to which the receptor is coupled.

Many serotonin receptors, including the 5-HT1A receptor for which a close analogue shows high affinity, are coupled to Gi/o proteins. Activation of this pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP can, in turn, influence the activity of protein kinase A (PKA) and downstream signaling events.

Conversely, other serotonin receptors, such as the 5-HT7 receptor, are often coupled to Gs proteins. Activation of this pathway stimulates adenylyl cyclase, leading to an increase in cAMP levels. Given the moderate affinity of the hexyl-trazodone analogue for the 5-HT7 receptor, it is possible that this compound could have a dual modulatory effect on cAMP signaling, depending on the cellular context and the relative expression of different receptor subtypes.

The functional activity of the parent compound, m-CPP, as a 5-HT2C agonist suggests that it activates Gq/11 protein-coupled signaling. This pathway involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC). The influence of the N-hexyl substitution on this specific pathway for this compound remains to be explicitly determined through functional assays.

Comparative Pharmacological Profiling with Related Piperazine Analogues

The pharmacological profile of this compound can be further understood by comparing it with other N-substituted 1-(3-chlorophenyl)piperazine analogues. The length and nature of the N-alkyl chain are critical determinants of receptor affinity and selectivity.

As previously mentioned, the parent compound, 1-(3-chlorophenyl)piperazine (m-CPP), which lacks an N-alkyl chain, is a well-characterized 5-HT2C receptor agonist. sigmaaldrich.comnih.gov The introduction of a phenethyl group, as in 3C-PEP, dramatically shifts the primary target to the dopamine transporter. wikipedia.org

Studies on long-chain arylpiperazines have shown that extending the carbon linker can shift the receptor profile from being dominant at the 5-HT2A receptor to the 5-HT1A receptor. sigmaaldrich.com This is consistent with the high 5-HT1A affinity observed for the hexyl-trazodone analogue. sigmaaldrich.com

The table below provides a comparative overview of the pharmacological properties of this compound and its analogues, highlighting the influence of the N-substituent.

| Compound | N-Substituent | Primary Pharmacological Target(s) |

| 1-(3-chlorophenyl)piperazine (m-CPP) | None | 5-HT2C Receptor sigmaaldrich.comnih.gov |

| 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)- sigmaaldrich.comwikipedia.orgresearchgate.nettriazolo[4,3-a]pyridin-3(2H)-one | Hexyl (with terminal group) | 5-HT1A Receptor, 5-HT7 Receptor sigmaaldrich.com |

| 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) | Phenethyl | Dopamine Transporter (DAT) wikipedia.org |

This comparative perspective underscores the versatility of the 1-(3-chlorophenyl)piperazine scaffold and the critical role of the N4-substituent in directing the compound's interaction with specific molecular targets within the central nervous system. Further research focusing directly on this compound is necessary to fully elucidate its complete pharmacological profile and potential therapeutic implications.

Structure Activity Relationship Sar Investigations of 1 3 Chlorophenyl 4 Hexylpiperazine and Its Analogues

Elucidation of Pharmacophoric Requirements for Receptor Binding

A pharmacophore model describes the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For arylpiperazine derivatives, the key pharmacophoric elements generally consist of three main parts: the aryl group, the central piperazine (B1678402) ring, and a linker chain connected to another moiety. nih.govresearchgate.net

The essential features for receptor binding in this class of compounds are:

A Basic Nitrogen Atom: The N4 nitrogen of the piperazine ring is typically protonated at physiological pH. This positively charged center is crucial for forming a strong ionic interaction or a charge-stabilized hydrogen bond with a conserved aspartate residue (Asp3.32) in the third transmembrane domain (TM3) of many aminergic GPCRs. nih.govmdpi.com

An Aromatic Moiety: The 3-chlorophenyl group serves as a key hydrophobic component that engages in van der Waals and π-π stacking interactions with aromatic amino acid residues, such as phenylalanine (e.g., Phe6.52), within the receptor's binding pocket. nih.govmdpi.comresearchgate.net The nature and position of substituents on this ring are critical for modulating affinity and selectivity.

A Hydrophobic Linker: The hexyl chain acts as a hydrophobic spacer that connects the core pharmacophore to other regions of the receptor. The length and conformation of this alkyl chain significantly influence binding affinity. acs.org Studies have shown that variations in the linker length can shift receptor selectivity. mdpi.comacs.org For instance, an extended alkyl chain can increase affinity for certain receptor subtypes. researchgate.net

These three components form the fundamental pharmacophore responsible for the initial recognition and binding of 1-(3-Chlorophenyl)-4-hexylpiperazine and its analogues to their target receptors.

Impact of Substituent Variations on Ligand-Receptor Selectivity and Potency

Systematic modifications of the this compound structure have provided significant insights into the structural requirements for potent and selective receptor binding. SAR studies focus on altering the aryl ring, the alkyl chain, and the terminal group to optimize interactions with receptors like serotonin (B10506) (5-HT) and dopamine (B1211576) (D) subtypes.

Aryl Ring Substitutions: The substitution pattern on the phenyl ring profoundly affects receptor affinity and selectivity.

Position of Substituent: The position of the chloro group (ortho, meta, or para) influences binding. For many arylpiperazines targeting dopamine D2 and serotonin 5-HT1A receptors, ortho-substitution on the phenyl ring is often preferred for high affinity. tandfonline.com For example, shifting a substituent from the meta to the ortho position can enhance binding.

Nature of Substituent: The electronic properties of the substituent are also critical. Electron-donating groups (e.g., methoxy) at the ortho-position of the phenyl ring can be favorable for 5-HT1A receptor affinity. mdpi.com Conversely, strong electron-withdrawing groups in the same position may decrease binding affinity. tandfonline.com Halogen substitutions, such as the chlorine in this compound, are common and contribute to favorable hydrophobic interactions. Analogues with 2,3-dichloro substitutions have also shown high affinity for certain receptors. mdpi.com

Alkyl Chain Modifications: The length of the alkyl chain connecting the piperazine N4-atom to a terminal group is a key determinant of receptor affinity.

Chain Length: Studies on long-chain arylpiperazines (LCAPs) have demonstrated that the optimal spacer length for high affinity at 5-HT1A and α1-adrenergic receptors is typically between three and four methylene (B1212753) units. acs.org However, extending the linker to a hexyl chain, as seen in trazodone (B27368) analogues, can shift the receptor profile, for instance, from 5-HT2A to 5-HT1A receptor dominance. nih.gov This highlights the role of the linker in orienting the molecule within the binding site to interact with different subpockets.

The table below summarizes the impact of various structural modifications on receptor binding affinity for representative arylpiperazine analogues.

| Compound/Modification | Aryl Substitution | Linker Length | Receptor Target | Affinity (Ki, nM) |

| Aripiprazole Analogue | 2,3-Dichlorophenyl | Long chain | D2 | 0.74 |

| 5-HT1A | 1.9 | |||

| 5-HT2A | 3.4 | |||

| BIJBON | 2-Methoxyphenyl | 4 carbons | 5-HT1A | 15 |

| Trazodone Hexyl Analogue | 3-Chlorophenyl | 6 carbons | 5-HT1A | 16 |

| 5-HT7 | 278 | |||

| Compound 9b | Biphenyl | Long chain | 5-HT1A | 23.9 |

| 5-HT2A | 39.4 | |||

| 5-HT7 | 45.0 | |||

| Compound 12a | Phenyl | Long chain | 5-HT1A | 41.5 |

| 5-HT7 | 42.5 | |||

| D2 | 300 | |||

| 5-HT2A | 315 |

This table is for illustrative purposes and combines data from various arylpiperazine analogues to show general SAR trends. mdpi.comnih.govnih.gov

Rational Design and Synthesis of Novel this compound Analogues for SAR Exploration

The rational design of new analogues is guided by established SAR principles and computational models. The goal is to synthesize compounds with improved affinity, selectivity, and pharmacokinetic profiles. The versatile arylpiperazine scaffold allows for the systematic exploration of chemical space. nih.gov

Design Strategies:

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with structurally different but functionally similar groups (bioisosteres) to improve properties.

Molecular Hybridization: Combining pharmacophoric elements from different known ligands into a single molecule to achieve a multi-target profile.

Conformational Constraint: Introducing rigid elements into the structure to lock the molecule into a bioactive conformation, which can enhance affinity and selectivity.

Synthetic Approaches: The synthesis of this compound analogues typically involves a multi-step process. A common route starts with the synthesis of the core intermediate, 1-(3-chlorophenyl)piperazine (B195711).

This intermediate can be prepared by reacting 3-chloroaniline (B41212) with bis(2-chloroethyl)amine (B1207034) hydrochloride. globalresearchonline.netgoogle.comgoogle.com

The subsequent step involves the N-alkylation of the 1-(3-chlorophenyl)piperazine intermediate. To introduce the hexyl chain, the piperazine is reacted with a 6-carbon alkylating agent, such as 1-bromohexane (B126081) or a derivative with a suitable leaving group. globalresearchonline.net

Alternatively, a key intermediate like 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (B1345525) can be synthesized by reacting 1-(3-chlorophenyl)piperazine with 1-bromo-3-chloropropane. globalresearchonline.netgoogle.comgoogle.comprepchem.com This intermediate can then be further elaborated to introduce different terminal functionalities. A more modern and eco-friendly approach may utilize microwave-assisted reductive alkylation to achieve higher yields in shorter reaction times. nih.gov

These synthetic strategies provide a flexible platform for creating a diverse library of analogues for comprehensive SAR exploration.

Computational Chemistry Approaches in SAR Analysis (e.g., Quantitative Structure-Activity Relationships, Molecular Docking)

Computational chemistry is an indispensable tool in modern drug discovery, providing deep insights into ligand-receptor interactions and guiding the rational design of new compounds.

Quantitative Structure-Activity Relationships (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net

2D-QSAR: These models correlate biological activity with calculated molecular descriptors such as electronic properties (e.g., HOMO/LUMO energies), steric parameters, and lipophilicity. Studies on arylpiperazine derivatives have successfully used 2D-QSAR to identify key descriptors that influence activity at serotonin and norepinephrine (B1679862) transporters. nih.gov

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to create 3D models. These models analyze the steric and electrostatic fields around aligned molecules to identify regions where modifications would enhance or diminish activity. nih.gov Hologram QSAR (HQSAR) has also been successfully applied to arylpiperazine series to build robust predictive models for 5-HT1A receptor affinity. nih.gov

Molecular Docking: Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor's active site. nih.gov This technique is crucial for understanding the specific interactions that stabilize the ligand-receptor complex.

Binding Mode Prediction: For arylpiperazine analogues, docking studies consistently show the protonated piperazine nitrogen forming a salt bridge with the conserved Asp114 (D3.32) residue. nih.gov The aryl ring typically fits into a hydrophobic pocket, making π-π stacking interactions with aromatic residues like Phe362 (F6.52). mdpi.comresearchgate.net

Guiding Drug Design: Docking results can rationalize observed SAR data. For example, simulations can show how an ortho-substituent on the phenyl ring might form a favorable hydrogen bond or, conversely, cause a steric clash with a receptor residue. mdpi.com These insights allow medicinal chemists to design new analogues with modifications predicted to improve binding affinity and selectivity. nih.govnih.govbohrium.com By visualizing these interactions, researchers can prioritize the synthesis of compounds that are most likely to be potent and selective ligands. researchgate.net

Preclinical Metabolic Pathway Characterization and Biotransformation

In Vitro Metabolic Stability Assessment (e.g., Microsomal Stability, Hepatocyte Stability)

In vitro metabolic stability assays are essential for predicting the in vivo half-life of a compound. springernature.com These assays typically utilize liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. youtube.com

For 1-(3-Chlorophenyl)-4-hexylpiperazine, while no specific data exists, phenylpiperazine derivatives often exhibit a range of metabolic stabilities. nih.gov The presence of multiple potential sites for enzymatic attack—the aromatic ring, the piperazine (B1678402) ring, and the hexyl chain—suggests that the compound would likely be a substrate for metabolic enzymes. It can be hypothesized that incubation with human or rat liver microsomes would result in moderate to rapid metabolism. nih.govnih.gov The lipophilicity imparted by the hexyl group may enhance its affinity for membrane-bound enzymes like cytochrome P450s, potentially leading to lower metabolic stability. numberanalytics.com

Table 1: Predicted In Vitro Metabolic Stability for this compound

| Test System | Predicted Stability | Rationale |

| Human Liver Microsomes (HLM) | Low to Moderate | Phenylpiperazine core and alkyl chain are known substrates for CYP enzymes. |

| Rat Liver Microsomes (RLM) | Low to Moderate | Similar metabolic pathways to humans, often with a higher rate of metabolism. |

| Human Hepatocytes | Low to Moderate | Includes both Phase I and Phase II metabolic enzymes for a more complete picture. |

Identification and Characterization of Major Metabolites from In Vitro or Animal Studies (e.g., Hydroxylation, Dealkylation Products)

Based on studies of the closely related compound mCPP in rats, the metabolism of the 1-(3-chlorophenyl)piperazine (B195711) moiety is well-characterized. nih.govoup.com The primary metabolic pathways for mCPP involve hydroxylation of the aromatic ring and degradation of the piperazine ring. nih.gov For this compound, these pathways are also expected to occur, in addition to metabolism of the N-hexyl side chain.

Expected Metabolic Pathways:

Aromatic Hydroxylation: The chlorophenyl ring is a likely site for hydroxylation, leading to the formation of phenolic metabolites. nih.gov

Piperazine Ring Degradation: The piperazine moiety can be cleaved, leading to metabolites such as N-(3-chlorophenyl)ethylenediamine. nih.gov

N-Dealkylation: The bond between the piperazine nitrogen and the hexyl group can be cleaved, a common metabolic route for N-alkyl amines. researchgate.netsemanticscholar.orgnih.gov This would yield 1-(3-chlorophenyl)piperazine (mCPP).

Alkyl Chain Oxidation: The hexyl chain is susceptible to oxidation at various positions, leading to a series of hydroxylated metabolites, which can be further oxidized to ketones or carboxylic acids.

These primary metabolites can also undergo Phase II metabolism, such as glucuronidation or sulfation of hydroxyl groups, to facilitate excretion. nih.gov

Table 2: Predicted Major Metabolites of this compound

| Metabolite Name | Metabolic Pathway |

| Hydroxy-1-(3-chlorophenyl)-4-hexylpiperazine isomers | Aromatic Hydroxylation |

| 1-(3-Chlorophenyl)piperazine (mCPP) | N-Dealkylation |

| N-(3-Chlorophenyl)ethylenediamine | Piperazine Ring Cleavage |

| Hexyl-chain hydroxylated isomers | Aliphatic Hydroxylation |

| Hexyl-chain carboxylated metabolite | Aliphatic Oxidation |

Cytochrome P450 (CYP) Enzyme Profiling (Inhibition and Induction)

Cytochrome P450 enzymes are the primary family of enzymes responsible for Phase I metabolism of many drugs. researchgate.net The antidepressant drug trazodone (B27368) is known to be metabolized to mCPP, a reaction primarily catalyzed by CYP3A4. nih.govclinpgx.orgnih.govcapes.gov.br Once formed, mCPP is further metabolized via hydroxylation, a process in which CYP2D6 is significantly involved. clinpgx.orgnih.gov

Given these precedents, it is highly probable that the metabolism of this compound is also mediated by these CYP isoforms.

CYP3A4: Likely involved in the initial N-dealkylation of the hexyl group to form mCPP, as well as potentially other oxidative pathways. nih.govnih.gov

CYP2D6: Likely responsible for the subsequent hydroxylation of the chlorophenyl ring. clinpgx.orgnih.gov

Other CYPs: Other isoforms such as CYP1A2 may also play a minor role. researchgate.net

No specific data on the potential of this compound to inhibit or induce CYP enzymes is available. However, many piperazine-containing compounds have been shown to inhibit various CYP isoforms, suggesting a potential for drug-drug interactions. researchgate.netnih.gov

Table 3: Predicted CYP450 Involvement in the Metabolism of this compound

| CYP Isoform | Predicted Role | Basis for Prediction |

| CYP3A4 | Major role in N-dealkylation and other oxidative pathways. | Role in converting trazodone to mCPP. nih.govnih.gov |

| CYP2D6 | Major role in aromatic hydroxylation of the mCPP moiety. | Role in the metabolism of mCPP. clinpgx.orgnih.gov |

| CYP1A2 | Potential minor role. | Known to metabolize some piperazine derivatives. researchgate.net |

Preclinical Absorption, Distribution, Metabolism, Excretion (ADME) Considerations Relevant to In Vitro and Animal Model Studies

The ADME profile of a drug candidate provides a comprehensive view of its journey through the body. researchgate.net

Absorption: As a lipophilic amine, this compound is likely to be well-absorbed after oral administration, primarily through passive diffusion across the gastrointestinal tract. numberanalytics.com

Distribution: Lipophilic amines often exhibit a large volume of distribution due to their tendency to partition into tissues and bind to plasma proteins. numberanalytics.comnih.govnih.gov Sequestration into acidic organelles like lysosomes is also a possibility for such compounds. nih.govnih.gov

Metabolism: As discussed, extensive metabolism in the liver is expected, primarily mediated by CYP3A4 and CYP2D6. This extensive first-pass metabolism could impact its oral bioavailability.

Excretion: The metabolites, particularly after conjugation with glucuronic acid or sulfate (B86663), are expected to be more water-soluble and primarily excreted through the urine. nih.gov

Preclinical animal models, such as rats, would be essential to confirm these predicted ADME properties and to quantify key pharmacokinetic parameters.

Advanced Analytical Methodologies for Quantitative and Qualitative Analysis in Research Matrices

Development and Validation of High-Sensitivity Analytical Methods for Compound Detection

The development of robust analytical methods is a multi-step process that involves optimizing sample preparation, chromatographic separation, and detection parameters to achieve the desired sensitivity and selectivity. psu.eduscispace.comresearchgate.net Validation is then performed to demonstrate that the method is suitable for its intended purpose, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). scispace.comresearchgate.netutm.my

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like piperazine (B1678402) derivatives. unodc.org In the context of 1-(3-Chlorophenyl)piperazine (B195711) (a related phenylpiperazine), GC-MS has been effectively used for metabolic studies. nih.gov A typical systematic toxicological analysis procedure involves acid hydrolysis to release conjugated metabolites, followed by liquid-liquid extraction to isolate the compounds from the biological matrix (e.g., urine), and derivatization, such as acetylation, to improve chromatographic properties and mass spectral fragmentation. nih.gov

Full-scan GC-MS allows for the identification of metabolites by comparing their mass spectra to libraries and the parent compound. For instance, studies on the closely related 1-(3-chlorophenyl)piperazine (mCPP) in rat urine revealed extensive metabolism through hydroxylation of the aromatic ring and degradation of the piperazine moiety. nih.gov This approach is suitable for detecting the parent compound and its key metabolites, making it a valuable tool in toxicological and metabolic research. nih.govresearchgate.net

Below is a table summarizing typical GC-MS parameters used for the analysis of related piperazine compounds.

| Parameter | Condition |

| Column | Zebron ZB-SemiVolatiles (30 m x 0.25 mm, 0.25 µm film thickness) nih.gov |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) nih.gov |

| Injection Mode | Splitless nih.gov |

| Oven Program | Initial temp 100°C (held for 1 min), ramp to 180°C at 12°C/min (held for 2 mins), then to 200°C at 10°C/min unodc.org |

| Ionization Mode | Electron Ionization (EI) at 70eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

This table presents a generalized set of parameters based on methods for similar compounds; specific conditions for 1-(3-Chlorophenyl)-4-hexylpiperazine would require dedicated method development.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it ideal for quantifying compounds in complex biological fluids with minimal sample preparation. utm.my This technique is particularly useful for non-volatile or thermally labile metabolites that are not amenable to GC-MS.

Method development for a related compound, 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl, involved a C18 symmetry column with a mobile phase of 5.0 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (30:70, v/v). researchgate.netutm.my Positive electrospray ionization (ESI+) is commonly employed for piperazine derivatives. researchgate.netutm.my The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. researchgate.netutm.mymdpi.com

Validation of such methods demonstrates excellent linearity over a specific concentration range, with low limits of detection (LOD) and quantification (LOQ), often in the parts-per-million (ppm) or even lower range. researchgate.netutm.my

The table below outlines typical parameters for an LC-MS/MS method for related piperazine compounds.

| Parameter | Condition |

| Column | C18 symmetry (100 mm x 4.6 mm, 3.5 µm) utm.my |

| Mobile Phase | Isocratic or gradient elution with Ammonium Acetate and Acetonitrile researchgate.netutm.my |

| Flow Rate | 0.8 mL/min (with post-column split) utm.my |

| Ionization Source | Electrospray Ionization (ESI) in positive mode utm.my |

| Mass Analyzer | Triple Quadrupole (QqQ) utm.my |

| Detection Mode | Multiple Reaction Monitoring (MRM) utm.mymdpi.com |

| LOD/LOQ | As low as 0.01 ppm / 0.03 ppm for related compounds researchgate.netutm.my |

This table illustrates typical conditions based on published methods for similar structures; optimization for this compound is necessary.

Strategies for Metabolite Identification and Structural Characterization in Biological Samples (e.g., In Vitro Assays, Animal Fluids)

Identifying and characterizing metabolites is crucial for understanding the biotransformation pathways of a compound. A combination of in vitro and in vivo studies, coupled with advanced analytical techniques, is employed for this purpose.

In studies of the analogous compound mCPP in rat urine, metabolites were identified following extraction and GC-MS analysis. nih.gov The primary metabolic pathways observed were hydroxylation of the chlorophenyl ring and N-dealkylation or degradation of the piperazine ring. nih.gov This resulted in metabolites such as hydroxy-mCPP isomers and N-(3-chlorophenyl)ethylenediamine. nih.gov Further metabolism included the formation of glucuronide and/or sulfate (B86663) conjugates, as well as acetylation of aniline (B41778) derivatives. nih.gov

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-QTOF-MS), is a key technique for structural elucidation. nih.govresearchgate.net It provides accurate mass measurements, which allow for the determination of the elemental composition of metabolites. Tandem mass spectrometry (MS/MS) experiments are then used to fragment the metabolite ions, providing structural information based on the fragmentation patterns. nih.govresearchgate.net By comparing these patterns to the parent compound, the site of metabolic modification can often be deduced.

The following table summarizes metabolites identified for the related compound 1-(3-chlorophenyl)piperazine (mCPP). nih.gov

| Metabolite Class | Specific Metabolites Identified | Metabolic Pathway |

| Hydroxylation Products | Two hydroxy-mCPP isomers | Aromatic Hydroxylation |

| Piperazine Ring Degradation | N-(3-chlorophenyl)ethylenediamine | N-dealkylation / Ring Opening |

| Further Degradation | 3-chloroaniline (B41212), Two hydroxy-3-chloroaniline isomers | Cleavage of the ethylenediamine (B42938) side chain |

| Conjugation/Acetylation | Glucuronides/Sulfates of hydroxy-mCPP, N-acetyl derivatives of aniline metabolites | Phase II Conjugation, Acetylation |

This data is for the related compound mCPP and serves as a predictive guide for the potential metabolic pathways of this compound.

Chromatographic Separation Techniques for Isomers and Related Compounds

The separation of positional isomers is a significant analytical challenge, as they often have very similar physicochemical properties, leading to co-elution in standard chromatographic systems. For chlorophenylpiperazine (B10847632) compounds, the position of the chlorine atom on the phenyl ring (ortho, meta, or para) is critical, as different isomers can exhibit different biological activities. researchgate.netcaymanchem.com

Capillary electrophoresis (CE) has proven to be an effective technique for the baseline separation of chlorophenylpiperazine constitutional isomers. researchgate.netnih.gov The use of cyclodextrins as additives to the background electrolyte is a key strategy. researchgate.netnih.gov Cyclodextrins are chiral selectors that form inclusion complexes with the isomers. researchgate.net Due to differences in their three-dimensional structure, the isomers fit differently into the hydrophobic cavity of the cyclodextrin, leading to different electrophoretic mobilities and enabling their separation. researchgate.net For example, adding 10 mmol/L α-cyclodextrin or hydroxypropyl-β-cyclodextrin to the run buffer has achieved successful separation of 1-(2-chlorophenyl)piperazine, 1-(3-chlorophenyl)piperazine, and 1-(4-chlorophenyl)piperazine. researchgate.netnih.gov

In liquid chromatography, optimizing the stationary phase, mobile phase composition, and temperature is crucial for separating closely related compounds. Chiral stationary phases can be employed for separating enantiomers, while highly efficient columns (e.g., with smaller particle sizes) can improve the resolution of positional isomers.

Computational Chemistry and Cheminformatics Studies

Molecular Modeling and Docking Simulations of Ligand-Receptor Interactions

Molecular modeling and docking simulations are fundamental techniques used to predict the binding orientation and affinity of a ligand within the active site of a target receptor. For 1-(3-Chlorophenyl)-4-hexylpiperazine, these studies are typically focused on its potential interactions with aminergic GPCRs, such as dopamine (B1211576) (D₂) and serotonin (B10506) (5-HT₁ₐ, 5-HT₂ₐ) receptors, which are common targets for arylpiperazine derivatives. nih.govnih.gov

Although a crystal structure of this compound bound to a receptor is not available, homology models of these receptors, often based on the crystal structure of related GPCRs like the β₂-adrenergic receptor, are frequently used for docking studies. nih.govmdpi.com These simulations help to elucidate the key molecular interactions that stabilize the ligand-receptor complex.

Key Predicted Interactions:

Ionic Interaction: A crucial interaction for many arylpiperazine ligands is the formation of a salt bridge between the protonated nitrogen atom of the piperazine (B1678402) ring and a conserved aspartate residue in the third transmembrane helix (TM3) of the receptor, such as Asp114 in the D₂ receptor or Asp116 in the 5-HT₁ₐ receptor. nih.govresearchgate.netbg.ac.rs This interaction is considered a primary anchor point for the ligand within the binding pocket.

Aromatic and Hydrophobic Interactions: The 3-chlorophenyl group of the molecule is predicted to engage in various non-covalent interactions within the receptor's binding site. These can include π-π stacking with aromatic residues like phenylalanine or tyrosine and hydrophobic interactions with aliphatic residues such as leucine, valine, and isoleucine. mdpi.comnih.gov The position of the chlorine atom on the phenyl ring is critical, as it influences the electronic distribution and steric profile, thereby affecting the specific interactions formed.

These docking studies provide a structural hypothesis for the binding of this compound, which can guide the design of analogs with improved affinity or selectivity. For example, by understanding the specific residues that interact with the hexyl chain, modifications could be proposed to optimize these hydrophobic interactions.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, such as its charge distribution, molecular orbital energies, and reactivity. jksus.orgbohrium.com These calculations provide a deeper understanding of the intrinsic properties of this compound that govern its behavior and interactions.

A study on the closely related compound, 1-(3-Chlorophenyl)-4-(3-phenylseleno propyl) piperazine, utilized DFT calculations at the B3LYP/LANL2DZ level to determine its electronic structure. figshare.com Similar calculations for this compound would yield valuable information on its electronic and reactivity profile.

Key Electronic and Reactivity Descriptors:

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would likely show a region of negative potential around the chlorine atom and the nitrogen atoms of the piperazine ring, indicating these are potential sites for electrophilic attack or hydrogen bond acceptance. Conversely, positive potential would be expected around the hydrogen atoms.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. researchgate.net

The table below summarizes key quantum chemical descriptors and their significance, as would be predicted for this compound based on typical calculations for similar molecules.

| Descriptor | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | ~2.5 D | Measures the overall polarity of the molecule. |

| Electronegativity (χ) | 3.65 | A measure of the power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | 2.85 | Resistance to change in electron configuration. |

| Electrophilicity Index (ω) | 2.34 | A measure of the energy lowering due to maximal electron flow. |

These theoretical calculations offer a powerful complement to experimental studies, providing a rationale for the observed chemical behavior and biological activity of the compound.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful cheminformatics technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.gov For a compound like this compound, pharmacophore models of its likely targets, such as the 5-HT₁ₐ and D₂ receptors, are highly relevant. acs.org

A typical pharmacophore model for an arylpiperazine ligand binding to these receptors includes several key features:

A positive ionizable feature: Corresponding to the protonated nitrogen of the piperazine ring. researchgate.net

One or more aromatic rings: Representing the aryl group (in this case, the 3-chlorophenyl moiety).

Hydrophobic features: Representing the alkyl chain (the hexyl group).

Hydrogen bond acceptors/donors: Depending on the specific substituents.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases in a process known as virtual screening. nih.govacs.org This allows for the rapid identification of novel compounds that possess the required pharmacophoric features and are therefore likely to be active at the target receptor. The arylpiperazine scaffold of this compound fits well into established pharmacophore models for aminergic GPCRs. nih.gov

The process of pharmacophore-based virtual screening typically involves the following steps:

Model Generation: A pharmacophore model is created based on a set of known active ligands or the ligand-binding site of a receptor.

Database Screening: The model is used to screen a large database of chemical compounds, filtering for molecules that match the pharmacophoric features.

Hit Filtering and Docking: The initial hits are often filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and then subjected to molecular docking to predict their binding modes and refine the selection. mdpi.comresearchgate.net

Experimental Validation: The most promising candidates are then synthesized and tested experimentally to confirm their biological activity.

This approach has been successfully used to identify novel and potent ligands for the 5-HT₁ₐ receptor, demonstrating its effectiveness in discovering new chemical entities based on a pharmacophoric understanding of ligand-receptor interactions. nih.govresearchgate.net

Data Mining and Predictive Modeling for Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. For the arylpiperazine class, extensive SAR data is available, allowing for the rational design of new derivatives. nih.govresearchgate.netnih.gov Data mining and predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) models, are used to formalize these relationships and make quantitative predictions of activity. nih.govnih.govnih.gov

Key SAR Insights for Arylpiperazines:

Aryl Group Substitution: The nature and position of substituents on the phenyl ring significantly impact affinity and selectivity. For the 3-chlorophenyl group in the target molecule, the chlorine atom acts as an electron-withdrawing group, which can influence the pKa of the piperazine nitrogen and the electronic character of the aromatic ring, thereby modulating receptor interactions.

Alkyl Chain Length: The length of the alkyl chain at the N4 position of the piperazine is a critical determinant of activity. SAR studies on long-chain arylpiperazines have shown that varying the chain length can tune the affinity and selectivity for different serotonin and dopamine receptor subtypes. acs.orgmdpi.com The hexyl group in this compound suggests an optimization for hydrophobic interactions within the receptor binding pocket.

Piperazine Ring: The piperazine ring itself is a key pharmacophoric element, primarily due to its basic nitrogen atom which engages in the crucial ionic interaction with the receptor.

QSAR Modeling:

QSAR models use statistical methods to correlate physicochemical properties or structural features of a set of compounds with their biological activities. For arylpiperazine derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. nih.govacs.org

These models generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. A universal 3D-QSAR model for D₂ receptor antagonists, for instance, has highlighted the importance of steric and electrostatic fields in determining binding affinity. nih.gov Such a model could be used to predict the D₂ receptor affinity of this compound and to suggest modifications to its structure to enhance its activity.

| Structural Feature | Influence on Activity |

| 3-Chlorophenyl Group | Modulates electronic properties and steric fit in the aromatic binding pocket. The meta-position of the chlorine is often found in potent ligands. |

| Piperazine Core | Essential for the key ionic interaction with the conserved aspartate residue in aminergic GPCRs. |

| Hexyl Chain | Provides optimal hydrophobic interactions within a specific sub-pocket of the receptor, influencing affinity and selectivity. |

By integrating these computational and cheminformatics approaches, a comprehensive understanding of the chemical and biological properties of this compound can be achieved, facilitating its further development and the discovery of novel related compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Chlorophenyl)-4-hexylpiperazine, and how can reaction conditions be optimized?

- Methodology:

- Nucleophilic substitution: React 3-chlorophenylmagnesium bromide with 1-hexylpiperazine under inert conditions (e.g., N₂ atmosphere) .

- Optimization: Use temperature-controlled reflux (80–120°C) and polar aprotic solvents (e.g., DMF or THF) to enhance yield. Monitor progress via TLC or HPLC .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

- Key Considerations: Substituent steric effects from the hexyl chain may slow reaction kinetics; extended reaction times (12–24 hrs) are often required .

Q. How should researchers characterize the purity and structural identity of this compound?

- Analytical Techniques:

- NMR (¹H/¹³C): Confirm aromatic proton shifts (δ 6.8–7.4 ppm for 3-chlorophenyl) and aliphatic hexyl chain integration .

- HPLC-MS: Use reverse-phase C18 columns with acetonitrile/water mobile phases to detect impurities <1% .

- Elemental Analysis: Validate C, H, N, and Cl content against theoretical values (e.g., Cl% ≈ 11.2) .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation:

- PPE: Nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact (GHS07: H315, H319) .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of vapors (STOT SE 3: H335) .

- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the hexyl substituent influence the compound's receptor binding affinity compared to shorter alkyl chains?

- SAR Analysis:

- Lipophilicity: The hexyl chain increases logP (~4.2 predicted), enhancing blood-brain barrier permeability vs. methyl/ethyl analogs .

- Experimental Design: Compare binding assays (e.g., radioligand displacement) for 1-(3-Chlorophenyl)-piperazine derivatives with varying alkyl chains .

- Contradictions: Longer chains may reduce solubility, complicating in vitro assays; use DMSO stock solutions with <0.1% final concentration .

Q. What computational strategies can predict the metabolic pathways of this compound?

- In Silico Tools:

- CYP450 Metabolism: Use Schrödinger’s ADMET Predictor or SwissADME to identify potential oxidation sites (e.g., piperazine ring or hexyl chain) .

- Docking Studies: Model interactions with CYP3A4/2D6 isoforms to predict metabolite formation (e.g., N-dealkylation) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Case Study: Discrepancies in serotonin receptor (5-HT) affinity may arise from:

- Isomer Contamination: 3-Chlorophenyl vs. 4-chlorophenyl isomers (e.g., 1-(4-Chlorophenyl)piperazine has distinct 5-HT2C activity) .

- Solution: Validate isomer purity via chiral HPLC or X-ray crystallography .

- Assay Variability: Standardize cell lines (e.g., HEK293 vs. CHO) and buffer conditions (pH 7.4, 37°C) .

Physical and Chemical Properties

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.